molecular formula C9H14N2O3S B153012 (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester CAS No. 494769-44-7

(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

Cat. No. B153012
Key on ui cas rn: 494769-44-7
M. Wt: 230.29 g/mol
InChI Key: OWLBQQTUOQLZST-UHFFFAOYSA-N
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Patent
US09326986B2

Procedure details

Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate 88 (10.5 g, 38.6 mmol) was dissolved in 300 mL of anhydrous THF and cooled in dry ice-acetonitrile bath. A solution of 1 M Super Hydride™ in THF (85 mL) was then added over a period of 10 min. The resulting reaction mixture was stirred at −45° C. for 2 h. Another portion of 1 M Super Hydride™ in THF (35 mL) was then added and the reaction mixture was stirred for an additional 2 h at −45° C. The reaction was quenched at −45° C. by the addition of 50 mL of brine. Upon warming to room temperature, the reaction mixture was concentrated under reduced pressure. The resulting mixture was extracted with EtOAc. The combined organic layers were washed with brine, dried with Na2SO4, and concentrated under reduced pressure. The resulting residue was purified by chromatography to afford 89 (6.39 g, 72% yield).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
dry ice acetonitrile
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][CH:11]=[C:12]([C:14](OCC)=[O:15])[N:13]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li+].[B-](CC)(CC)CC>C1COCC1.C(=O)=O.C(#N)C>[OH:15][CH2:14][C:12]1[N:13]=[C:9]([NH:8][C:6](=[O:7])[O:5][C:1]([CH3:3])([CH3:2])[CH3:4])[S:10][CH:11]=1 |f:1.2,4.5,^1:19|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1SC=C(N1)C(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[B-](CC)(CC)CC
Name
Quantity
85 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[B-](CC)(CC)CC
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
dry ice acetonitrile
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O.C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Stirring
Type
CUSTOM
Details
was stirred at −45° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for an additional 2 h at −45° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched at −45° C. by the addition of 50 mL of brine
TEMPERATURE
Type
TEMPERATURE
Details
Upon warming to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC=1N=C(SC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.39 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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